An In-Depth Technical Guide to 4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole: Structure, Properties, and Synthetic Strategies for Drug Discovery
An In-Depth Technical Guide to 4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole: Structure, Properties, and Synthetic Strategies for Drug Discovery
This technical guide provides a comprehensive overview of 4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole, a novel heterocyclic compound with significant potential in medicinal chemistry. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and established synthetic methodologies to offer a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of new chemical entities based on the versatile benzimidazole scaffold.
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone in the development of therapeutic agents.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[] Benzimidazole derivatives have been successfully developed into drugs for various indications, including anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), antihypertensive, and anticancer applications.[2][4] The strategic functionalization of the benzimidazole core is a key approach in the quest for novel therapeutics with enhanced potency and selectivity.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole is presented below. The strategic placement of a bromine atom and a difluoromethylthio group on the benzene ring is anticipated to significantly influence its physicochemical properties and biological activity. The difluoromethylthio (-SCF2H) group, in particular, is of growing interest in medicinal chemistry due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor.[5]
Caption: Chemical structure of 4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value for 4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole | Known Value for 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole[6][7][8] |
| CAS Number | Not available | 175135-14-5 |
| Molecular Formula | C₈H₅BrF₂N₂S | C₈H₄BrF₃N₂ |
| Molecular Weight | ~295.10 g/mol | 265.03 g/mol |
| XLogP3 | ~3.5 | 3.1 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Appearance | Predicted to be an off-white to light brown solid | - |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route for 4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole is outlined below. This multi-step synthesis is designed based on established and reliable chemical transformations.
Caption: Proposed synthetic workflow for 4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole.
Step 1: Difluoromethylthiolation of 1-Bromo-3-nitro-5-iodobenzene
-
Rationale: The introduction of the difluoromethylthio group can be achieved via a copper-catalyzed reaction with a suitable difluoromethylthiolating agent. The choice of starting material with an iodine atom provides a reactive site for this transformation.
-
Protocol:
-
To a solution of 1-bromo-3-nitro-5-iodobenzene (1.0 eq) in a suitable solvent such as DMF or NMP, add CuI (0.2 eq) and a difluoromethylthiolating agent like (difluoromethyl)trimethylsilane (TMSCF₂H) (2.0 eq) and a sulfur source.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 1-bromo-3-nitro-5-[(difluoromethyl)thio]benzene, is purified by column chromatography.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amine, a necessary functional group for the subsequent steps. A variety of reducing agents can be employed, with iron powder in acidic medium being a cost-effective and efficient choice.
-
Protocol:
-
To a mixture of 1-bromo-3-nitro-5-[(difluoromethyl)thio]benzene (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.
-
The mixture is heated to reflux (around 80-90 °C) for 2-4 hours.
-
After completion, the reaction mixture is filtered through a pad of celite while hot to remove the iron salts.
-
The filtrate is concentrated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, dried, and evaporated to yield 3-bromo-5-[(difluoromethyl)thio]aniline.
-
Step 3: Nitration of 3-Bromo-5-[(difluoromethyl)thio]aniline
-
Rationale: A second nitro group is introduced ortho to the amine group to set up the 1,2-diamine precursor required for benzimidazole formation.
-
Protocol:
-
Dissolve 3-bromo-5-[(difluoromethyl)thio]aniline (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid while maintaining the temperature below 5 °C.
-
The reaction is stirred at this temperature for 1-2 hours.
-
The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold water until neutral and dried to give 4-bromo-6-[(difluoromethyl)thio]-2-nitroaniline.
-
Step 4: Reduction of the Second Nitro Group
-
Rationale: The newly introduced nitro group is reduced to an amine to form the required ortho-phenylenediamine derivative.
-
Protocol:
-
The reduction is carried out similarly to Step 2, using iron powder and ammonium chloride in an ethanol/water mixture.
-
4-bromo-6-[(difluoromethyl)thio]-2-nitroaniline is refluxed with the reducing agents until the starting material is consumed.
-
Work-up as described in Step 2 provides 4-bromo-6-[(difluoromethyl)thio]benzene-1,2-diamine.
-
Step 5: Cyclization to Form the Benzimidazole Ring
-
Rationale: The final step involves the condensation of the ortho-phenylenediamine with a one-carbon source to form the imidazole ring. Formic acid is a common and effective reagent for this transformation.
-
Protocol:
-
A mixture of 4-bromo-6-[(difluoromethyl)thio]benzene-1,2-diamine (1.0 eq) and formic acid (10-20 eq) is heated at reflux for 2-4 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and slowly poured into a beaker of ice water.
-
The pH is adjusted to ~7-8 with a base (e.g., ammonium hydroxide or sodium bicarbonate), causing the product to precipitate.
-
The solid is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification to yield 4-bromo-6-[(difluoromethyl)thio]-1H-benzimidazole.
-
Potential Applications in Drug Development
The benzimidazole scaffold is associated with a vast range of pharmacological activities.[9] The unique substitution pattern of 4-bromo-6-[(difluoromethyl)thio]-1H-benzimidazole suggests several promising avenues for investigation:
-
Antimicrobial and Antifungal Activity: Many benzimidazole derivatives exhibit potent activity against various bacterial and fungal strains.[4] The lipophilicity imparted by the bromo and difluoromethylthio groups may enhance cell membrane penetration.
-
Anticancer Activity: The benzimidazole core is found in several anticancer agents. This compound could be screened against a panel of cancer cell lines to evaluate its cytotoxic potential.
-
Anti-inflammatory and Analgesic Properties: Benzimidazoles have been shown to possess anti-inflammatory and analgesic effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).[]
-
Antiviral Activity: Certain substituted benzimidazoles have demonstrated efficacy against a range of viruses.[2]
The difluoromethylthio group is particularly noteworthy as it can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Its intermediate lipophilicity and ability to participate in hydrogen bonding could lead to improved target engagement and metabolic stability.[5]
Safety and Handling
As there is no specific safety data available for 4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole, it should be handled with the care appropriate for a novel chemical entity. General laboratory safety protocols should be strictly followed:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
A comprehensive risk assessment should be conducted before undertaking any experimental work with this compound.
References
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. Available at: [Link]
-
PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. Available at: [Link]
-
Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Pharmacological Activities of Benzimidazole Derivatives - An Overview. Indian Journals. Available at: [Link]
-
Recent Advances and Potential Pharmacological Activities of Benzimidazole Derivatives. Der Pharma Chemica. Available at: [Link]
-
Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles from Triacyloxyborane Intermediates. Organic Chemistry Portal. Available at: [Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. Available at: [Link]
-
Radical Difluoromethylthiolation of Aromatics Enabled by Visible Light. ResearchGate. Available at: [Link]
-
Radical difluoromethylthiolation of aromatics enabled by visible light. RSC Publishing. Available at: [Link]
-
Radical difluoromethylthiolation of aromatics enabled by visible light. PMC. Available at: [Link]
-
SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Rasayan Journal of Chemistry. Available at: [Link]
-
Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
4-Bromo-6-(trifluoromethyl)-1H-benzimidazole. PubChem. Available at: [Link]
-
4-BROMO-6-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE | CAS 175135-14-5. Matrix Fine Chemicals. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 4. Indian Journals [indianjournals.com]
- 5. Radical difluoromethylthiolation of aromatics enabled by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | C8H4BrF3N2 | CID 2736427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-BROMO-6-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE | CAS 175135-14-5 [matrix-fine-chemicals.com]
- 9. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
